(1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]-3-one
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Overview
Description
(1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane]-3-one is a unique organic compound characterized by its spirocyclic structure. This compound is part of the bicyclo[3.1.1]heptane family, which is known for its rigid and strained ring system. The spirocyclic nature of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane]-3-one typically involves the use of photocatalytic Minisci-like conditions. This method introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . The reaction conditions are mild and avoid the need for an external oxidant by using a redox-active ester and an organic photocatalyst instead of an expensive metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane]-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially opening the ring or reducing double bonds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce simpler hydrocarbons or partially reduced intermediates. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
(1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane]-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s rigid and strained structure makes it a potential bioisostere for meta-substituted arenes and pyridines, which can improve metabolic stability and lipophilicity in drug candidates.
Materials Science: The unique spirocyclic structure can be used to develop new materials with specific mechanical or chemical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its distinct structural features.
Mechanism of Action
The mechanism by which (1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane]-3-one exerts its effects is not fully understood. its rigid and strained structure likely plays a role in its interactions with molecular targets. The compound may interact with enzymes or receptors, altering their activity or stability. The specific pathways involved would depend on the context in which the compound is used, such as in medicinal chemistry or chemical biology.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane: A simpler analog without the spirocyclic structure.
Bicyclo[2.2.1]heptane: Another rigid bicyclic compound with different ring sizes and properties.
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in drug design, similar to bicyclo[3.1.1]heptane derivatives.
Uniqueness
(1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where rigidity and strain are advantageous, such as in the design of new drugs or materials.
Properties
IUPAC Name |
(1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-10(2)7-5-8(10)11(3-4-11)9(12)6-7/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGXQWXPVHNLHF-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C3(CC3)C(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1C3(CC3)C(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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